N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in an alkaline medium to facilitate the formation of the hydrazone linkage . The reaction conditions may include the use of solvents such as ethanol, methanol, or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins and DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-bromo-N-({N’-[(1E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
N-({N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O6/c1-26-14-5-6-15(23)13(8-14)10-21-22-18(24)11-20-19(25)12-4-7-16(27-2)17(9-12)28-3/h4-10,23H,11H2,1-3H3,(H,20,25)(H,22,24)/b21-10+ |
InChI Key |
HOCNREUXOKVVLB-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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